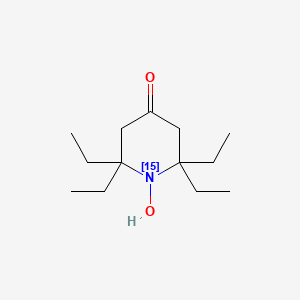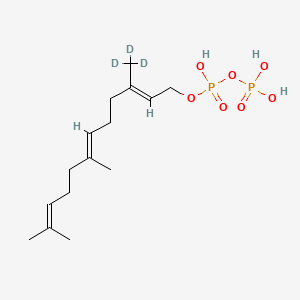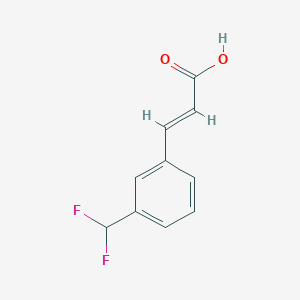
3-(Difluoromethyl)cinnamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)cinnamic Acid is an organic compound characterized by the presence of a difluoromethyl group attached to the cinnamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the aldol reaction, where m-Trifluoromethylbenzaldehyde undergoes a condensation reaction with acetaldehyde in the presence of a base catalyst such as DBU, triethylamine, or diisopropyl ethyl amine . The reaction is carried out in solvents like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran, resulting in high-purity products suitable for industrial production.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)cinnamic Acid follows similar synthetic routes but on a larger scale. The choice of base catalyst and solvent is optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, saturated derivatives, and various substituted cinnamic acid derivatives .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)cinnamic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)cinnamic Acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to donate or accept electrons, forming stable products and influencing cellular processes .
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)cinnamic Acid
- 4-(Trifluoromethyl)cinnamic Acid
- 3,5-Difluorocinnamic Acid
Comparison: 3-(Difluoromethyl)cinnamic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl counterparts, the difluoromethyl group offers different reactivity and stability, making it suitable for specific applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
Clave InChI |
UIVSQGLKEOLALV-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)

![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
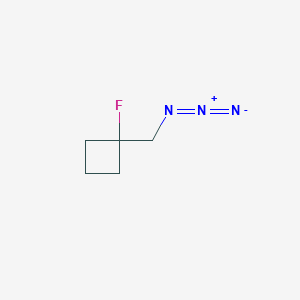
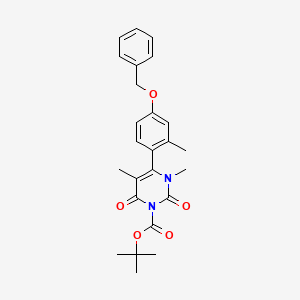
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
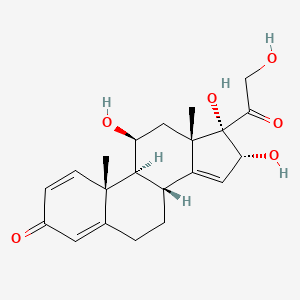
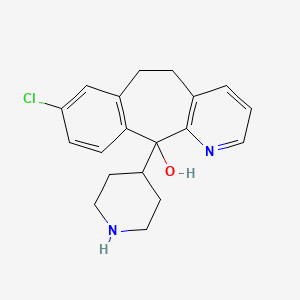

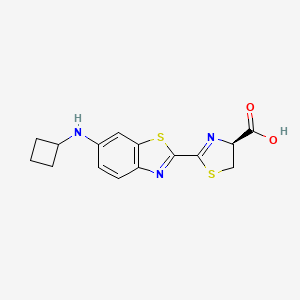
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
